molecular formula C16H22ClNO3 B1603842 Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 235109-63-4

Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B1603842
M. Wt: 311.8 g/mol
InChI Key: ZUCCFQYHVLRASO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate, also known as TBHP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBHP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In

Scientific Research Applications

Synthesis Methods and Applications

  • Stereoselective Syntheses of Substituted Derivatives : Research by Boev et al. (2015) focuses on synthesizing substituted tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives. These derivatives demonstrate significant potential in various chemical synthesis processes due to their stereoselective properties (Boev et al., 2015).

  • Vinylfluoro Group as an Acetonyl Cation Equivalent : Purkayastha et al. (2010) have highlighted the use of a vinylfluoro group as an acetonyl cation equivalent under acidic conditions, with tert-butyl derivatives being used in the synthesis of pipecolic acid derivatives. This synthesis approach demonstrates the chemical versatility of tert-butyl derivatives (Purkayastha et al., 2010).

  • Intermediate in Protein Tyrosine Kinase Inhibitor Synthesis : Chen Xin-zhi (2011) presented a method for synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor. This highlights the role of tert-butyl derivatives in pharmaceutical synthesis (Chen Xin-zhi, 2011).

  • Crystal Structure Studies : Didierjean et al. (2004) conducted X-ray studies to reveal the molecular structure of similar tert-butyl derivatives, underscoring the importance of these compounds in advanced crystallography and molecular structure analysis (Didierjean et al., 2004).

  • Synthesis of Bioactive Compounds : Kong et al. (2016) discussed the synthesis of tert-butyl derivatives as intermediates in the production of biologically active compounds such as crizotinib. This underlines the significance of these compounds in the development of bioactive molecules (Kong et al., 2016).

properties

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCCFQYHVLRASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621347
Record name tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

CAS RN

235109-63-4
Record name tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyl lithium (16 mL, 2.5M solution in hexanes, 39.9 mmol) was added to a solution of 1-bromo-4-chlorobenzene (8.62 g, 45.0 mmol) in anhydrous THF (100 mL) at −78° C. under nitrogen. After 30 minutes at −78° C., 1-Boc-piperidone (6.62 g, 33.2 mmol) was added dropwise as a solution in anhydrous THF (5 mL). After 30 minutes at −78° C., the reaction was quenched with a saturated NH4Cl solution (100 mL), extracted with EtOAc (2×100 mL). The combined organics were dried (Na2SO4), filtered and concentrated. The crude product was purified by silica gel chromatography, eluting with EtOAc/hexane (0-40%) to give tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (7.64 g, 74% yield). 1H NMR (CDCl3, 400 MHz) δ 7.38 (d, J=7.2 Hz, 2H), 7.15 (d, J=7.3 Hz, 2H), 3.94 (br s, 2H), 3.18 (br s, 2H), 1.89 (br s, 2H), 1.46 (s, 11H). LCMS: M+1 312.2.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
8.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 1-L 3-necked round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 1-chloro-4-iodobenzene (10.0 g, 41.9 mmol) in tetrahydrofuran (150 mL). The solution was cooled to −78° C., then n-BuLi (2.4 M) (16.6 mL, 39.8 mmol) was added dropwise and the resulting mixture was stirred for 0.5 h at −78° C. A solution of tert-butyl 4-oxopiperidine-1-carboxylate (7.60 g, 38.1 mmol) in tetrahydrofuran (50 mL) was added dropwise and the resulting mixture was stirred for 1 h at -78° C. The reaction was then warmed to 0° C., and carefully quenched by the slow addition of water (150 mL). The layers were separated and the aqueous phase was extracted with ethyl acetate (150 mL). The combined organic layers were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:50 to 1:3) to yield the title compound as a light yellow solid (9.3 g, 78%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TJ Fyfe, B Kellam, DA Sykes, B Capuano… - Journal of Medicinal …, 2019 - ACS Publications
Haloperidol is a typical antipsychotic drug (APD) associated with an increased risk of extrapyramidal side effects (EPSs) and hyperprolactinemia relative to atypical APDs such as …
Number of citations: 12 pubs.acs.org
TD Apsunde - 2014 - scholarworks.uno.edu
The focus of these studies was directed towards the synthesis of novel N-heterocyclic compounds and pharmacological evaluation of these compounds for activity at monoamine …
Number of citations: 5 scholarworks.uno.edu
JS Poh, A Greb, S Greed, C Battilocchio, P Pasau… - 2017 - repository.cam.ac.uk
All batch reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. All flow reactions were performed using a Vapourtec E-…
Number of citations: 2 www.repository.cam.ac.uk

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